2-[(Carboxymethyl)amino]propanoic acid hydrochloride
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Overview
Description
2-[(Carboxymethyl)amino]propanoic acid hydrochloride, also known as N-(carboxymethyl)alanine hydrochloride, is a compound with the molecular formula C₅H₁₀ClNO₄ and a molecular weight of 183.59 g/mol . This compound is a derivative of alanine, an amino acid, and is characterized by the presence of a carboxymethyl group attached to the amino group of alanine. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride typically involves the reaction of alanine with chloroacetic acid. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
Alanine+Chloroacetic acid→2-[(Carboxymethyl)amino]propanoic acid hydrochloride
The reaction conditions include maintaining the temperature at around 50-60°C and adjusting the pH to around 7-8 using a suitable base such as sodium hydroxide. The product is then isolated by crystallization and purified by recrystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time. The product is then subjected to multiple purification steps, including filtration, crystallization, and drying, to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)amino]propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(Carboxymethyl)amino]propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in metabolic pathways involving amino acids, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Carboxymethyl)glycine hydrochloride
- N-(Carboxymethyl)serine hydrochloride
- N-(Carboxymethyl)valine hydrochloride
Uniqueness
2-[(Carboxymethyl)amino]propanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its carboxymethyl group provides additional functional versatility compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
33012-75-8 |
---|---|
Molecular Formula |
C5H10ClNO4 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
PVDGVDGXRJRMOH-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O.Cl |
SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O.Cl |
sequence |
A |
Origin of Product |
United States |
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